![molecular formula C11H20N2O2 B2993812 5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one CAS No. 2034429-39-3](/img/structure/B2993812.png)

5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” is a derivative of pyrrolidone . Pyrrolidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

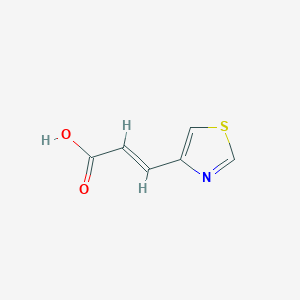

The synthesis of piperidone derivatives, such as “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, often involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The synthesis process usually involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis

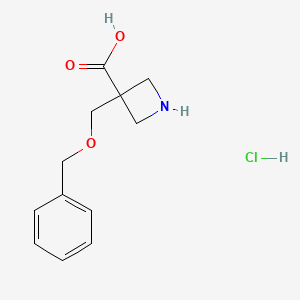

The molecular structure of “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” is characterized by the presence of a pyrrolidone ring and a hydroxypiperidinyl group . The introduction of the 4-hydroxy piperidine and 4-methyl piperidine rings may contribute to its efficacy .Chemical Reactions Analysis

Piperidones, including “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and their antiproliferative activity was evaluated against four human tumor cell lines (MGC-803, PC-3, A549, H1975) by MTT method in vitro . Most of the compounds have moderate anti-proliferative activities . Compound 17i displayed the most excellent anti-proliferative activity, with IC 50 value of 3.89±0.57µM against H1975 cell . Preliminary antitumor mechanism studies revealed that compound 17i could inhibit colony formation and cell migration of H1975 cells .

Inhibition of Cell Migration

In addition to its antitumor activity, compound 17i also demonstrated the ability to inhibit H1975 cell migration in a dose-dependent manner . This suggests that “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could potentially be used in the development of drugs aimed at inhibiting cell migration, which is a key factor in the spread of cancer .

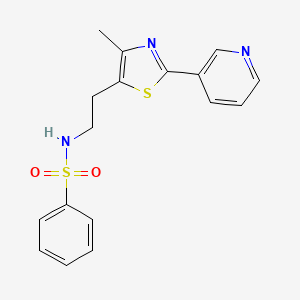

Inhibition of Bacterial Gyrase

Substituted 5-(1H-pyrazol-3-yl)thiazole compounds, which include “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, were identified as inhibitors of bacterial gyrase . Structure-guided optimization led to greater enzymatic potency and moderate antibacterial potency . Data are presented for the demonstration of selective enzyme inhibition of Escherichia coli GyrB over Staphylococcus aureus GyrB .

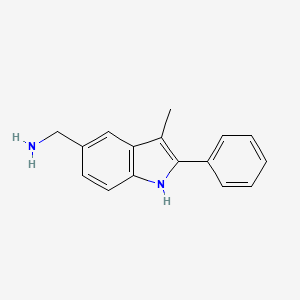

Anticancer Activity

Innovative 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole by-products, which include “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, were evaluated for their anticancer activity . Among these, compound 7 exhibited maximum potency against SGC-7901and MGC-803 cell lines .

Wirkmechanismus

Target of Action

Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .

Mode of Action

It’s known that antagonists of the human h (3) receptor typically work by blocking the receptor, thereby inhibiting its function .

Biochemical Pathways

The h (3) receptor is known to be involved in the release of various neurotransmitters, suggesting that this compound may influence neurotransmission .

Result of Action

As an antagonist of the human h (3) receptor, it may influence neurotransmission, potentially leading to various physiological effects .

Zukünftige Richtungen

The future directions for “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could involve further exploration of its potential as an anti-cervical cancer agent and its ability to reverse cisplatin-resistant activity in cervical cancer . Additionally, the development of anticancer drugs with high specificity and low toxicity is a research hotspot , and “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could be a part of this research direction.

Eigenschaften

IUPAC Name |

5-[(4-hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-12-9(2-3-11(12)15)8-13-6-4-10(14)5-7-13/h9-10,14H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDLZLPAPMTPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CN2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)

![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)

![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)